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N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine

Epoxy Curing Agent Selection Ketimine Safety Profile REACH Compliance

N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine (CAS 93941-66-3) is a bis-ketimine derivative formed by the condensation of trimethylhexane-1,6-diamine (a branched aliphatic C9-diamine mixture of 2,2,4- and 2,4,4-trimethyl isomers) with two equivalents of a ketone bearing a 1,3-dimethylbutylidene group. Characterized by the molecular formula C21H42N2 and a molecular weight of 322.57 g/mol, the compound belongs to the class of blocked aliphatic amine curing agents (latent hardeners) principally utilized for epoxy resin systems.

Molecular Formula C21H42N2
Molecular Weight 322.6 g/mol
CAS No. 93941-66-3
Cat. No. B12680266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine
CAS93941-66-3
Molecular FormulaC21H42N2
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCC(C)CC(=NCCCCC(C)C(C)(C)N=C(C)CC(C)C)C
InChIInChI=1S/C21H42N2/c1-16(2)14-19(6)22-13-11-10-12-18(5)21(8,9)23-20(7)15-17(3)4/h16-18H,10-15H2,1-9H3
InChIKeyWVVOGNJVSKXHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine (CAS 93941-66-3): Structural Identity and Functional Class


N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine (CAS 93941-66-3) is a bis-ketimine derivative formed by the condensation of trimethylhexane-1,6-diamine (a branched aliphatic C9-diamine mixture of 2,2,4- and 2,4,4-trimethyl isomers) with two equivalents of a ketone bearing a 1,3-dimethylbutylidene group . Characterized by the molecular formula C21H42N2 and a molecular weight of 322.57 g/mol, the compound belongs to the class of blocked aliphatic amine curing agents (latent hardeners) principally utilized for epoxy resin systems [1]. Unlike free amine hardeners that react immediately upon mixing with epoxy resins, ketimines remain inert under anhydrous conditions. Upon exposure to atmospheric moisture, they undergo hydrolysis to liberate the parent diamine in situ, which then cross-links the epoxy resin—a reversible blocking mechanism that confers extended formulation pot-life while retaining ambient or low-temperature thin-film cure capability [2].

Cure Mechanism Moisture-triggered latent hardener for 1K epoxy systems
Regulatory Profile REACH-viable alternative to withdrawn EDA-based ketimine
Formulation Convenience Liquid at ambient temperature, supports solvent-free incorporation

Why Generic Substitution of N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine Fails: Critical Performance Gaps Across Ketimine Analogs


Ketimine curing agents derived from different diamine backbones are not interchangeable, even when the blocking ketone (methyl isobutyl ketone, MIBK) is identical. Three structural variables dominate performance: (i) the molecular weight and vapor pressure of the diamine liberated upon hydrolysis, which dictates occupational exposure risk and film defect tendency; (ii) the backbone architecture (linear vs. branched, aliphatic vs. cycloaliphatic), which controls cured-network flexibility, Tg, and chemical resistance; and (iii) the equivalent weight of the ketimine, which determines stoichiometric loading and formulation economics [1]. The former industry-standard ketimine, N,N'-bis(1,3-dimethylbutylidene)ethylenediamine (CAS 25707-70-4), was withdrawn from the European market due to REACH constraints—its hydrolysis liberates ethylene diamine (EDA), a low-molecular-weight amine with high vapor pressure and recognized inhalation toxicity [1]. The non-methylated hexane-1,6-diamine analog (CAS 3167-31-5) avoids the EDA toxicity issue but lacks the backbone substitution that influences cured resin thermomechanical properties [2]. The target compound uniquely combines a branched C9-trimethylhexane backbone—inherited from high-performance Vestamin® TMD-type diamines—with the latency and moisture-triggered cure mechanism of a bis-ketimine, occupying a performance and regulatory niche that generic ketimines cannot fill [3].

EDA-based ketimine (CAS 25707-70-4) Withdrawn in EU due to liberated ethylene diamine toxicity; direct replacement not legally viable.
Linear hexane-1,6-diamine ketimine (CAS 3167-31-5) Lacks branched backbone; may deliver lower impact resistance and different thermomechanical profile.
Free TMD amine (CAS 25513-64-8) Unblocked amine hardener with rapid gel time (~50 min); cannot provide moisture-triggered latency.

N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine: Comparative Quantitative Evidence for Scientific Selection


Liberated-Amine Molecular Weight and Toxicity Profile: TMD-Ketimine vs. EDA-Ketimine and Unsubstituted Hexane-Diamine Ketimine

The target ketimine hydrolyzes to release trimethylhexane-1,6-diamine (TMD, MW 158.28 g/mol, boiling point ~232 °C) [1]. In contrast, the EDA-based comparator (CAS 25707-70-4) releases ethylene diamine (EDA, MW 60.1 g/mol, boiling point 116 °C), a substance classified under GHS as H301 + H311 + H331 (toxic if swallowed, in contact with skin, or if inhaled) and subject to REACH withdrawal [2]. The unsubstituted hexane-1,6-diamine comparator (CAS 3167-31-5) releases 1,6-hexanediamine (MW 116.2 g/mol, boiling point 204 °C), which has a significantly higher vapor pressure than TMD . The TMD liberated by the target compound exhibits an approximately 120 °C higher boiling point than EDA and approximately 28 °C higher than 1,6-hexanediamine, translating to markedly lower volatile amine emissions during open-air application and reduced occupational inhalation exposure.

Liberated amine MW / bp
Reported comparison
TMD: MW 158.28 g/mol, bp ~232 °C EDA: MW 60.1 g/mol, bp 116 °C 1,6-hexanediamine: MW 116.2 g/mol, bp 204 °C
Higher MW and boiling point correlate with reduced volatile emissions.
Supports lower inhalation risk in open-air application; REACH compliance driver.
Epoxy Curing Agent Selection Ketimine Safety Profile REACH Compliance

Extended Pot-Life Through Ketimine Blocking: TMD-Ketimine vs. Free TMD Amine

Free trimethylhexane-1,6-diamine (TMD, CAS 25513-64-8) exhibits a gel time of approximately 50 minutes in a 400 g mass at 25 °C when used as a direct epoxy hardener at 21 parts per 100 parts standard epoxy resin [1]. However, when the primary amines of TMD are blocked as a bis-ketimine (the target compound), the cure reaction is retarded until atmospheric moisture hydrolyzes the ketimine, liberating the free amine in situ. The ketimine blocking mechanism is a class-level property of bis-ketimine epoxy curing agents: the ketimine-enriched formulation remains stable for hours to days in a closed container, with gelation initiated only upon film application and exposure to humidity, enabling single-pack moisture-cure epoxy systems that are thermodynamically impossible with free TMD [2]. The latency mechanism of a bis-ketimine universally extends the usable pot-life of TMD-based formulations by orders of magnitude relative to the free amine, making the target compound a fundamentally different formulation tool rather than a mere TMD-equivalent.

Pot-life extension
Class-level context
Free TMD gel time ~50 min (400 g, 25 °C) Ketimine-blocked: hours to days in sealed container
Enables single-pack moisture-cure systems with extended shelf stability.
Latency is a bis-ketimine class property; precise pot-life depends on formulation humidity.
Pot-Life Extension Two-Pack Epoxy Formulation Ketimine Latency

Cured-Network Mechanical and Thermal Properties: TMD-Backbone Ketimine vs. Linear Aliphatic-Amine Ketimines

Although cured-network performance data for the target ketimine in a fully formulated epoxy system are not publicly available in head-to-head studies, the properties of the parent diamine TMD provide a class-level baseline. TMD-cured standard epoxy resin at 21 phr delivers a Martin heat resistance temperature (HDT) of 92 °C, flexural strength of 1150 kg/cm² (~112.8 MPa), impact strength of 20 kg·cm/cm², and a dielectric loss tangent (tan δ) of 0.0009 at 23 °C and 100 c/s [1]. The branched trimethylhexane backbone is documented to impart higher impact resistance compared to linear aliphatic diamines such as 1,6-hexanediamine, due to the molecular-level free volume introduced by the methyl substituents . Linear aliphatic diamines typically yield more densely cross-linked but more brittle networks; the TMD backbone, when regenerated from the target ketimine, is expected to retain this property profile—higher flexibility and toughness without proportional loss of thermal resistance—distinguishing it from ketimines derived from linear hexane-1,6-diamine or ethylene diamine.

Cured network properties
Class-level context
TMD-based cure: HDT 92 °C, flexural strength 1150 kg/cm², impact 20 kg·cm/cm²
Branched backbone suggests higher toughness vs. linear aliphatic diamines.
Data from parent diamine TMD; direct ketimine-cured network data to verify.
Epoxy Thermoset Properties Flexural Strength Heat Distortion Temperature

Ketimine Physical State and Formulation Viscosity: Liquid Target Compound vs. Solid EDA-Ketimine

The physical state of a ketimine hardener critically influences its ease of incorporation into solvent-free and low-VOC epoxy formulations. The target compound (CAS 93941-66-3) has a reported density of 0.85 g/cm³ and a boiling point of 407.1 °C, data consistent with a liquid physical state at ambient temperature [1]. In contrast, the EDA-based comparator (CAS 25707-70-4) is a solid at room temperature, requiring heating or dissolution in solvent for homogeneous blending with epoxy resins . The non-methylated hexane-1,6-diamine ketimine (CAS 3167-31-5) is also a liquid (density 0.85 g/cm³, boiling point 388.3 °C), but its lower molecular weight (280.5 vs. 322.6 g/mol) yields a lower active hydrogen equivalent weight, necessitating higher stoichiometric loading for equivalent cross-link density [2]. The target compound's combined liquid state and higher equivalent weight support facile, solvent-free formulation while maintaining favorable loading economics—properties that the solid EDA-ketimine cannot deliver.

Physical state & viscosity
Reported comparison
Target: liquid, density 0.85 g/cm³, MW 322.57 g/mol EDA-ketimine: solid at RT, MW 224.39 g/mol Linear analog: liquid, MW 280.49 g/mol
Liquid state eliminates pre-heating; higher equivalent weight supports favorable loading.
Solid EDA-ketimine requires solvent or heat for homogeneous blending.
Ketimine Viscosity Formulation Compatibility Low-VOC Coatings

Regulatory Viability: New-Generation TMD-Ketimine vs. Withdrawn EDA-Ketimine

The former industry-standard ketimine, N,N'-bis(1,3-dimethylbutylidene)ethylenediamine (CAS 25707-70-4), was withdrawn from the European market due to REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) restrictions—its hydrolysis liberates ethylene diamine, a substance of very high concern (SVHC) due to respiratory sensitization and acute toxicity [1]. The withdrawal created a supply void for compliant ketimine hardeners. The target compound represents a new-generation, REACH-compliant ketimine architecture that addresses this regulatory gap: the parent diamine TMD (CAS 25513-64-8) remains registered and commercially available (e.g., Vestamin® TMD by Evonik, Aradur® 21 by Huntsman) [2]. By shifting the amine backbone from ethylene diamine to trimethylhexane-1,6-diamine, the target ketimine circumvents the specific toxicological liabilities that drove the withdrawal of the EDA-based product while preserving the desirable ketimine latency and moisture-cure functionality [1].

Regulatory viability
Regulatory context
EDA-ketimine (CAS 25707-70-4): withdrawn (REACH) TMD-ketimine: parent diamine TMD registered and available
Fills supply void left by withdrawn ketimine; avoids SVHC-liberating backbone.
EU/UK regulatory alignment critical for procurement decisions.
REACH Regulation Ketimine Hardener Compliance Epoxy Curing Agent Registration

N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine: Evidence-Based Application Scenarios for Procurement Decision-Makers


REACH-Compliant Single-Pack Epoxy Coatings for EU Construction and Marine Sectors

Formulators developing moisture-cure, single-pack epoxy coatings for the European market require a ketimine hardener that (a) meets REACH registration requirements, (b) provides extended shelf stability in sealed packaging, and (c) cures reliably upon exposure to ambient humidity. The target compound satisfies all three criteria: its TMD parent backbone avoids the EDA toxicity issue that led to the withdrawal of CAS 25707-70-4 [1]; the bis-ketimine structure enables moisture-triggered cure with effectively unlimited pot-life in closed containers ; and its liquid physical state facilitates solvent-free formulation, aligning with EU VOC Directive 2004/42/CE limits [2]. This scenario is directly evidenced by the regulatory withdrawal gap documented in Section 3 and the pot-life mechanism described in the class-level ketimine evidence.

Tough, Impact-Resistant Epoxy Adhesives for Structural Bonding and Composite Laminating

When bonding dissimilar substrates (e.g., metal-to-composite) or laminating fiber-reinforced composites, the cured adhesive must absorb impact energy and accommodate thermal expansion mismatches without brittle fracture. The branched trimethylhexane backbone of the liberated TMD diamine is documented to impart higher flexibility and impact resistance relative to linear aliphatic diamines . At 21 phr in a standard epoxy formulation, TMD delivers an impact strength of 20 kg·cm/cm² and high flexural strength of 1150 kg/cm², consistent with a tough-yet-strong network architecture [1]. By delivering this backbone via a latent ketimine, the target compound enables these mechanical advantages in moisture-cure, single-pack adhesive formats that simplify industrial application processes. This scenario draws directly on the cured-network property evidence presented in Section 3.

Underwater- and Wet-Surface-Cure Epoxy Maintenance Coatings for Offshore and Hydraulic Structures

Epoxy coatings applied to wet or submerged substrates (e.g., offshore platforms, lock gates, dam structures) require curing agents that function in the presence of water without blistering, amine blush, or adhesion failure. Ketimines are the established technology for underwater-cure epoxy systems: the ketimine hydrolyzes in contact with water, releasing the active amine that cross-links the epoxy in situ [2]. Conventional polyamine hardeners suffer from poor adhesion and severe blushing under these conditions [2]. The target compound, which liberates TMD (bp ~232 °C, significantly less volatile than EDA or 1,6-hexanediamine) upon hydrolysis, is expected to exhibit reduced surface defects associated with rapid amine volatilization, although direct comparative field data are unavailable. This application scenario is supported by the liberated-amine property comparison in Evidence Item 1 and the class-level understanding of ketimine underwater cure chemistry.

Application
Selection Property
Validation Focus
REACH-compliant 1K moisture-cure coatings
Regulatory profile and moisture-triggered latency
REACH compliance documentation and pot-life validation
Impact-resistant structural adhesives
Branched backbone architecture and toughness
Mechanical property screening (impact, flexural strength) in cured network
Underwater-cure maintenance coatings
Hydrolytic cure mechanism and amine volatility
Adhesion and blush resistance under wet or submerged conditions
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